methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted with a 4-chlorophenyl group and a furan-2-carboxylate ester moiety. The 4-chlorophenyl substituent may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the furan carboxylate group could influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-[[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4/c1-26-17(24)15-8-6-13(27-15)10-22-18(25)23-16(21-22)9-7-14(20-23)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSNTGFRJATCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate is a complex organic compound belonging to the class of triazolo-pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The following sections detail its synthesis, biological evaluations, and mechanisms of action.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the triazolo-pyridazine core.
- Introduction of the furan-2-carboxylate moiety.
- Chlorination and methylation processes to achieve the final structure.
The synthetic route is crucial for ensuring the purity and biological activity of the compound.
Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. The compound exhibited moderate to potent activity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
These values indicate significant efficacy compared to established chemotherapeutic agents such as combretastatin A-4 (CA-4), which has an IC50 value of approximately 0.009–0.012 µM .
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, which is essential for mitosis. This was confirmed through tubulin polymerization assays showing significant inhibition .
- Induction of Apoptosis : Studies have suggested that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by caspase activation assays.
Case Studies
Recent studies have highlighted the potential of triazolo-pyridazine derivatives in cancer therapy:
- Study on Anticancer Properties : In a comparative study involving various triazolo derivatives, this compound demonstrated superior activity against A549 and HT-1080 cell lines compared to other synthesized compounds .
- Structure Activity Relationship (SAR) : Research into the SAR indicated that modifications at specific positions on the triazole and pyridazine rings significantly influenced biological activity. For instance, substituents at the 6-position of the pyridazine ring enhanced antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several heterocyclic systems documented in , such as:
Triazolo[1,5-a]pyrimidine derivatives (e.g., ethyl 2-[(cyanomethyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, CAS 907971-28-2): Both compounds feature fused triazolo-heterocycles, but the pyridazine ring in the target compound differs from the pyrimidine core in this analogue. The pyridazine’s lower electron density may alter reactivity and binding interactions . The presence of a 4-chlorophenyl group in the target compound (vs. methyl/cyanomethyl groups in the analogue) suggests divergent pharmacokinetic profiles, with the former likely exhibiting higher membrane permeability.
Chromenone-Acetamide Derivatives (e.g., 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide, CAS 929853-98-5): Both compounds incorporate a 4-chlorophenyl group, but the chromenone scaffold in this analogue replaces the triazolo-pyridazine system. Chromenones are associated with anti-inflammatory and antioxidant activities, whereas triazolo-pyridazines are more commonly linked to kinase inhibition .
Triazino-Benzothiazole Derivatives (e.g., methyl 4-morpholino-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate, CAS 885440-18-6): The trifluoromethyl and nitro groups in this analogue contrast with the furan carboxylate in the target compound. Fluorinated groups typically enhance metabolic stability, whereas the furan ester may increase susceptibility to hydrolysis .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Property | Target Compound | CAS 907971-28-2 | CAS 929853-98-5 |
|---|---|---|---|
| Molecular Weight | ~401.8 g/mol | ~319.3 g/mol | ~439.9 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 | ~4.1 (high lipophilicity) |
| Key Functional Groups | Triazolo-pyridazine, 4-ClPh | Triazolo-pyrimidine, S-CN | Chromenone, pyridylacetamide |
| Potential Bioactivity | Kinase inhibition | Kinase/antiviral | Anti-inflammatory |
Q & A
Basic: What are the key steps and optimal conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions:
Core formation : Condensation of 4-chlorophenyl-substituted pyridazine precursors with triazole derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
Functionalization : Introduction of the furan-2-carboxylate moiety via nucleophilic substitution or coupling reactions, often using triethylamine as a base catalyst .
Purification : Column chromatography or recrystallization in solvents like methanol/chloroform mixtures to achieve >95% purity .
Key conditions include temperature control (70–100°C), inert atmosphere (N₂/Ar), and reaction monitoring via TLC/HPLC .
Basic: How is structural confirmation achieved for this compound?
Answer:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and carbonyl signals (C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 2 ppm error) .
- Elemental Analysis : C, H, N content within ±0.3% of calculated values .
Advanced: What methodologies are used to evaluate its biological activity and mechanism of action?
Answer:
- In vitro assays :
- Enzyme inhibition (e.g., IC₅₀ determination against kinases or cytochrome P450 isoforms via fluorometric assays) .
- Antimicrobial testing using broth microdilution (MIC values against Gram+/Gram− bacteria) .
- Molecular docking : Targeting enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding modes and affinity (AutoDock Vina, ΔG < −8 kcal/mol considered significant) .
- Cellular assays : Apoptosis/cell cycle analysis (flow cytometry) in cancer cell lines (e.g., MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Answer:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target engagement .
- Scaffold hopping : Fuse alternative heterocycles (e.g., thiadiazole instead of triazole) to enhance metabolic stability .
- Computational QSAR models : Use Schrödinger’s Maestro or MOE to correlate descriptors (logP, polar surface area) with activity .
Advanced: What in silico and in vivo approaches assess pharmacokinetics?
Answer:
- SwissADME : Predict logP (~3.5), GI absorption (>80%), and blood-brain barrier permeability (CNS−) .
- In vivo PK studies : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life (t₁/₂) via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve bioavailability .
- Metabolite profiling : Liver microsome assays (human/rat) to identify oxidative metabolites (e.g., hydroxylation at the furan ring) .
Advanced: How to resolve contradictions in spectral data or bioactivity results?
Answer:
- Orthogonal validation : Re-run NMR with cryoprobes for enhanced sensitivity or use 2D-COSY/HSQC to resolve overlapping peaks .
- Bioassay replication : Test activity in triplicate across independent labs; use positive controls (e.g., celecoxib for COX-2 inhibition) to calibrate assays .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and eliminate polymorphism artifacts .
Advanced: What strategies ensure stability during storage and formulation?
Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., <5% impurity increase) .
- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis of the ester group .
- Protection from light : Use amber vials to avoid photodegradation of the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
